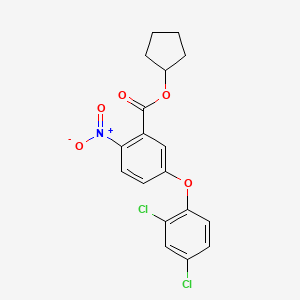
(Anthracen-2-YL)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Anthracen-2-YL)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention due to its potential use in organic light-emitting devices (OLEDs) and other optoelectronic applications .
Méthodes De Préparation
The synthesis of (Anthracen-2-YL)(4-methoxyphenyl)methanone typically involves the reaction of anthracene derivatives with 4-methoxybenzoyl chloride under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like 1,8-diazabicycloundec-7-ene (DBU) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
(Anthracen-2-YL)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.
Applications De Recherche Scientifique
(Anthracen-2-YL)(4-methoxyphenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Its application in OLEDs and other optoelectronic devices is of significant interest due to its high thermal stability and efficient light-emitting properties
Mécanisme D'action
The mechanism of action of (Anthracen-2-YL)(4-methoxyphenyl)methanone in optoelectronic applications involves the excitation of electrons upon exposure to light. This excitation leads to the emission of light as the electrons return to their ground state. The compound’s molecular structure allows for efficient electron transport and light emission, making it a valuable component in OLEDs .
In biological applications, the compound’s mechanism of action as a photosensitizer involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce cell damage and apoptosis, making it a potential candidate for photodynamic therapy .
Comparaison Avec Des Composés Similaires
(Anthracen-2-YL)(4-methoxyphenyl)methanone can be compared with other anthracene derivatives such as:
(Anthracen-9-yl)phenylmethanone: Similar in structure but with different substituents, leading to variations in photophysical properties.
(Anthracen-9-yl)benzaldehyde: Another anthracene derivative with distinct chemical reactivity and applications.
(Anthracen-9-yl)acetic acid: Known for its use in organic synthesis and different photophysical characteristics
The uniqueness of this compound lies in its combination of anthracene and 4-methoxyphenyl groups, which confer specific photophysical properties and reactivity that are advantageous in various applications.
Propriétés
Numéro CAS |
60109-22-0 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
anthracen-2-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H16O2/c1-24-21-10-8-15(9-11-21)22(23)19-7-6-18-12-16-4-2-3-5-17(16)13-20(18)14-19/h2-14H,1H3 |
Clé InChI |
GRPYFEJPACNTGS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


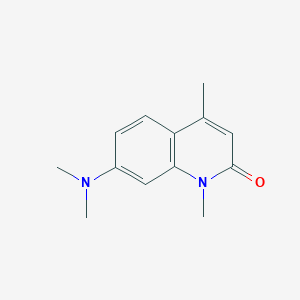
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)

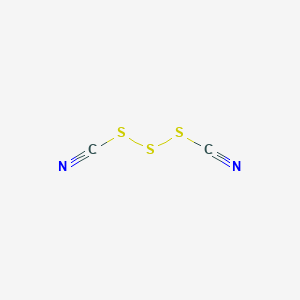
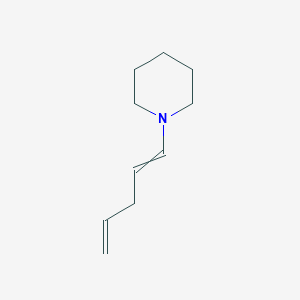
![Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B14612003.png)

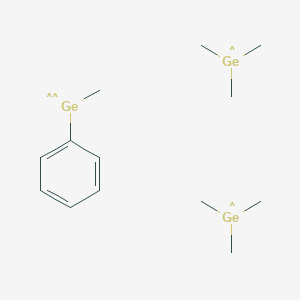
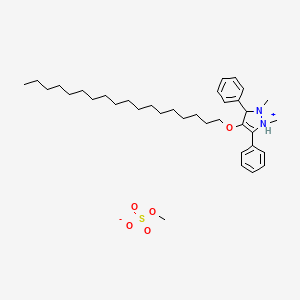

![1-Methyl-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14612025.png)
![5-Bromo-2-{(E)-[4-(diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14612036.png)
